molecular formula C20H14N2O3 B5491790 (E)-3-(4-methoxy-3-nitrophenyl)-2-naphthalen-2-ylprop-2-enenitrile

(E)-3-(4-methoxy-3-nitrophenyl)-2-naphthalen-2-ylprop-2-enenitrile

Cat. No.: B5491790
M. Wt: 330.3 g/mol
InChI Key: BCHQNDBIRVJYPL-ZDLGFXPLSA-N
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Description

(E)-3-(4-methoxy-3-nitrophenyl)-2-naphthalen-2-ylprop-2-enenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a naphthalene ring, a nitrophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxy-3-nitrophenyl)-2-naphthalen-2-ylprop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-3-nitrobenzaldehyde and 2-naphthylacetonitrile.

    Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-methoxy-3-nitrobenzaldehyde and 2-naphthylacetonitrile. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol.

    Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxy-3-nitrophenyl)-2-naphthalen-2-ylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxidation typically yields nitro derivatives or oxides.

    Reduction: Reduction results in the formation of amino derivatives.

    Substitution: Substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(4-methoxy-3-nitrophenyl)-2-naphthalen-2-ylprop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-methoxy-3-nitrophenyl)-2-naphthalen-2-ylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-methoxyphenyl)-2-naphthalen-2-ylprop-2-enenitrile: Similar structure but lacks the nitro group.

    (E)-3-(4-nitrophenyl)-2-naphthalen-2-ylprop-2-enenitrile: Similar structure but lacks the methoxy group.

    (E)-3-(4-methoxy-3-nitrophenyl)-2-phenylprop-2-enenitrile: Similar structure but has a phenyl group instead of a naphthyl group.

Uniqueness

(E)-3-(4-methoxy-3-nitrophenyl)-2-naphthalen-2-ylprop-2-enenitrile is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, as well as the naphthyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(4-methoxy-3-nitrophenyl)-2-naphthalen-2-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c1-25-20-9-6-14(11-19(20)22(23)24)10-18(13-21)17-8-7-15-4-2-3-5-16(15)12-17/h2-12H,1H3/b18-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHQNDBIRVJYPL-ZDLGFXPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CC3=CC=CC=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC3=CC=CC=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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